molecular formula C12H14N2O3S B043371 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid CAS No. 50402-57-8

8-(2-Aminoethylamino)naphthalene-1-sulphonic acid

Cat. No. B043371
CAS RN: 50402-57-8
M. Wt: 266.32 g/mol
InChI Key: XCNDHKWVELDQPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid derivatives involves complex reactions that modify the naphthalene structure to introduce functional groups. For instance, the sulphonic acids of 1-amino-2-naphthol, with a sulphonic group in the 8-position, can be converted into their corresponding sulphonic acids through specific treatments, showcasing the versatility of naphthalene derivatives in chemical synthesis (Cross, 2008).

Molecular Structure Analysis

The molecular structure of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid is characterized by its naphthalene backbone, substituted with an aminoethylamino group and a sulphonate group. This structure is analyzed through various spectroscopic methods, such as 1 H NMR and FTIR, to understand the geometry and electronic distribution within the molecule. These studies reveal the molecule's conformation in different environments, contributing to our understanding of its chemical behavior (Wojciechowska et al., 2003).

Chemical Reactions and Properties

8-(2-Aminoethylamino)naphthalene-1-sulphonic acid undergoes various chemical reactions, reflecting its reactive nature. One aspect of its chemical behavior is its ability to form complexes and undergo substitution reactions, which is a critical aspect of its application in dye synthesis and analytical chemistry. The compound's chemical properties are influenced by its structure, allowing it to interact with different chemical species in unique ways.

Physical Properties Analysis

The physical properties of 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid, such as solubility, melting point, and crystalline structure, are crucial for its application and handling. For instance, the zwitterionic nature of certain derivatives, as indicated by their sulfonate–aminium group interactions, highlights the compound's unique physical characteristics, which can be leveraged in various scientific applications (Smith et al., 2009).

Scientific Research Applications

Spectroscopic Studies

8-(2-Aminoethylamino)naphthalene-1-sulphonic acid and its derivatives have been extensively studied through various spectroscopic methods such as 1H NMR and FTIR. These studies have helped in understanding the structural properties of azo compounds derived from naphthalene sulfonic acids. For example, research on 8-amino-5,8′-azo-bis-naphthalene-2-sulphonic acid (CA-CA) revealed its molecular geometry in water solutions and its dissociation constant, aiding in the comprehension of its phototropic behavior (Wojciechowska et al., 2003).

Acid-Base Characterization

The acid-base properties of naphthol derivatives, including compounds structurally related to 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid, have been characterized through pH-metric measurements. This research contributes to a deeper understanding of the solvation and protonation thermodynamics of such compounds in various environments, providing insights into their behavior in aqueous solutions (El-Dossoki, 2016).

Fluorimetric Detection of Tin

Naphthalene derivatives, including those related to 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid, have been used as reagents for the fluorimetric detection of tin. This application showcases the potential of these compounds in analytical chemistry, where they can provide sensitive detection methods for specific metals (Anderson, Garnett, & Lock, 1958).

Chromatographic Separations

The separation of aromatic sulphonic acids, including those structurally similar to 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid, has been explored using high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE). These studies offer valuable information for the separation and analysis of complex mixtures in the production of synthetic dyes, highlighting the versatility of naphthalene derivatives in chromatographic applications (Jandera et al., 1996).

properties

IUPAC Name

8-(2-aminoethylamino)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c13-7-8-14-10-5-1-3-9-4-2-6-11(12(9)10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNDHKWVELDQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCCN)C(=CC=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198455
Record name 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid
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Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Aminoethylamino)naphthalene-1-sulphonic acid

CAS RN

50402-57-8
Record name 8-[(2-Aminoethyl)amino]-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50402-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Aminoethylamino)naphthalene-1-sulphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(2-aminoethylamino)naphthalene-1-sulphonic acid
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